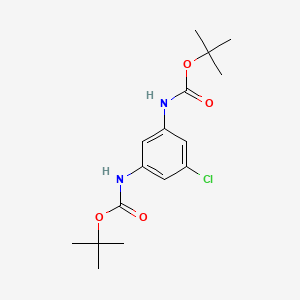
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a phenylene ring, with two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate typically involves the reaction of 5-chloro-1,3-phenylenediamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate groups. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a corresponding amine derivative.
Hydrolysis: The major products are 5-chloro-1,3-phenylenediamine and carbon dioxide.
Scientific Research Applications
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate exerts its effects involves the interaction of its carbamate groups with biological molecules. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways. The chlorine atom and tert-butyl groups also contribute to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl (4-bromo-1,2-phenylene)dicarbamate
- Di-tert-butyl (sulfonylbis(1,3-phenylene))dicarbamate
- 3,5-Di-tert-butylcatechol
Uniqueness
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine or sulfonyl analogs. The tert-butyl groups provide steric hindrance, enhancing its stability and making it a valuable compound in various applications.
Properties
Molecular Formula |
C16H23ClN2O4 |
|---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
tert-butyl N-[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)18-11-7-10(17)8-12(9-11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
XAVFAEVHOREMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















